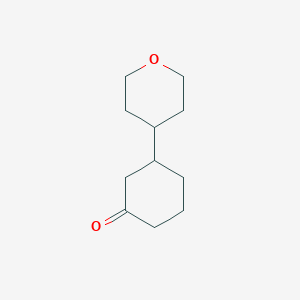![molecular formula C16H11F3N2O2 B2658027 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile CAS No. 303146-62-5](/img/structure/B2658027.png)
5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile is a chemical compound with the molecular formula C16H11F3N2O2 . It has a molecular weight of 320.27 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile involves the use of the trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile is defined by its molecular formula, C16H11F3N2O2 . The trifluoromethyl group (-CF3) is a key component of this structure .Chemical Reactions Analysis
The trifluoromethyl group in 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile can participate in various chemical reactions . For example, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile include a molecular weight of 320.27 . More detailed properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile and its analogues have been synthesized and evaluated for antiprotozoal activity. Studies have shown that these compounds exhibit significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, which cause sleeping sickness and malaria, respectively. Some analogues demonstrated curative effects in an in vivo mouse model for T. b. rhodesiense at low oral dosages (Ismail et al., 2003).
Bronchodilation Properties
Compounds containing nicotinonitrile, including variants of 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile, have been synthesized and studied for their bronchodilation properties. Some of these compounds have shown to exhibit bronchodilation potency significantly higher than the standard reference, theophylline, in pre-contracted tracheal rings. This suggests potential applications in treating respiratory conditions (Soliman et al., 2017).
Crystal Structure Analysis
The crystal structure of cyanopyridine compounds, which are structurally related to 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile, has been studied. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields, including material science and drug design (Yang et al., 2011).
Pharmaceutical Research
In pharmaceutical research, nicotinonitrile derivatives, similar to 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile, have been explored for their potential as therapeutic agents. For example, some studies have looked into their use as inhibitors of membrane lipid peroxidation, exploring their antioxidant capabilities and potential as radical scavengers (Dinis et al., 1994).
Antimicrobial Activities
Several studies have utilized nicotinonitrile derivatives to synthesize new heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This demonstrates the potential of these compounds in developing new antimicrobial agents (Behbehani et al., 2011).
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-9-14(10(2)22)6-11(8-20)15(21-9)23-13-5-3-4-12(7-13)16(17,18)19/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNMIWIKBPXKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


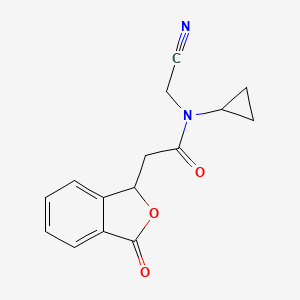
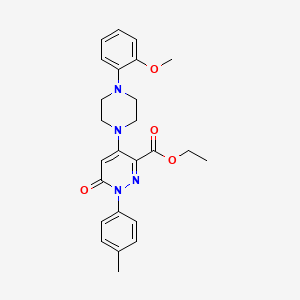
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)
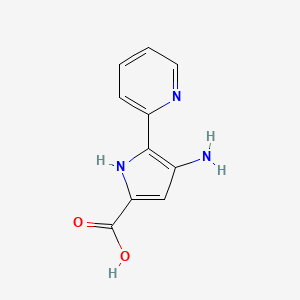
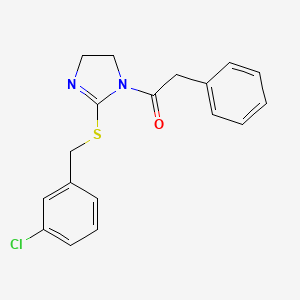
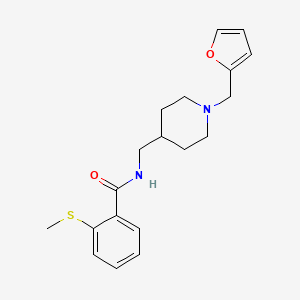
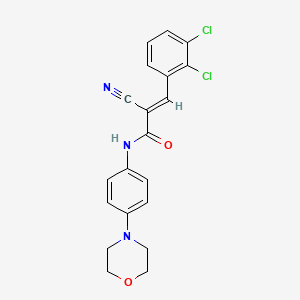
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)
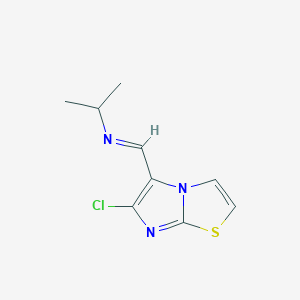

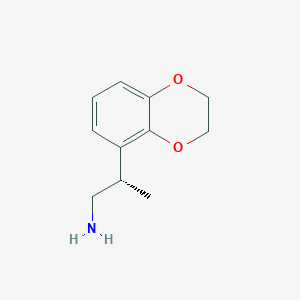
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2657965.png)
